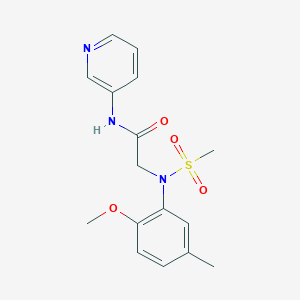![molecular formula C14H27N3O3S B5795318 N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5795318.png)
N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide, also known as CYC116, is a small molecule inhibitor of Aurora kinase, a protein that plays a critical role in cell division. Aurora kinase is overexpressed in many types of cancer, making it a promising target for cancer therapy. In
Wirkmechanismus
N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide inhibits Aurora kinase, a protein that is involved in cell division. Aurora kinase is overexpressed in many types of cancer, leading to uncontrolled cell division and tumor growth. By inhibiting Aurora kinase, this compound can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth. This compound has also been shown to enhance the immune response against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide is a potent inhibitor of Aurora kinase, making it a valuable tool in cancer research. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the safety and efficacy of this compound in clinical trials. Additionally, researchers can explore the potential of this compound in combination with other cancer therapies, such as immunotherapy. Finally, researchers can investigate the role of Aurora kinase in other diseases, such as neurological disorders, and explore the potential of this compound as a therapy for these diseases.
Conclusion:
This compound is a promising small molecule inhibitor of Aurora kinase, with potential as a cancer therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include optimizing the synthesis method, investigating the safety and efficacy in clinical trials, and exploring its potential in combination with other cancer therapies and in other diseases.
Synthesemethoden
N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide can be synthesized through a multistep process, starting with the reaction of 4-methylpiperazine with 2-bromoethyl isocyanate to form the intermediate compound. This intermediate is then reacted with cyclohexylamine to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that this compound inhibits the growth of various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3S/c1-15-8-10-16(11-9-15)14(18)12-17(21(2,19)20)13-6-4-3-5-7-13/h13H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZPIMOXRVQQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5795246.png)

![methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)



![3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5795278.png)
![2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5795280.png)

![dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B5795316.png)
![4-allyl-3-[(4-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5795324.png)
![methyl 4-methyl-3-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5795326.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5795327.png)

